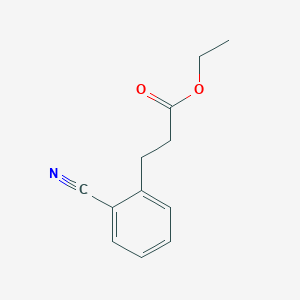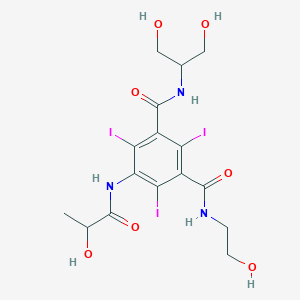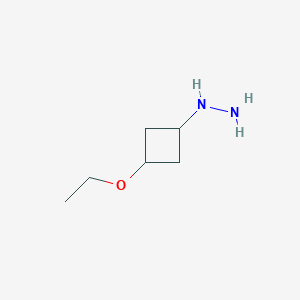
2,3-Dihydroxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2,3-dihydroxy-4-oxobutanoïque est un composé organique de formule moléculaire C4H6O5. Il s'agit d'un dérivé de l'acide butanoïque et présente à la fois des groupes fonctionnels hydroxyle et cétone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2,3-dihydroxy-4-oxobutanoïque peut être réalisée selon plusieurs méthodes. Une approche courante implique l'oxydation de l'acide 2,3-dihydroxybutanoïque à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome. La réaction nécessite généralement des conditions acides et des températures contrôlées pour assurer la formation sélective du produit souhaité.
Méthodes de production industrielle : La production industrielle de l'acide 2,3-dihydroxy-4-oxobutanoïque implique souvent la fermentation de micro-organismes spécifiques capables de produire le composé comme sous-produit métabolique. Cette approche biotechnologique est avantageuse en raison de sa durabilité et de sa rentabilité par rapport à la synthèse chimique traditionnelle.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2,3-dihydroxy-4-oxobutanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former de l'acide 2,3-dioxobutanoïque à l'aide d'agents oxydants forts.
Réduction : La réduction du groupe cétone peut donner de l'acide 2,3-dihydroxybutanoïque.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions avec des réactifs appropriés.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium, températures douces.
Substitution : Chlorures d'acyle, halogénoalcanes, catalyseurs basiques ou acides.
Principaux produits :
Oxydation : Acide 2,3-dioxobutanoïque.
Réduction : Acide 2,3-dihydroxybutanoïque.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
L'acide 2,3-dihydroxy-4-oxobutanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et son potentiel en tant que biomarqueur de certaines maladies.
Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels et son utilisation dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2,3-dihydroxy-4-oxobutanoïque implique son interaction avec des enzymes spécifiques et des voies métaboliques. Le composé peut agir comme substrat pour les enzymes impliquées dans les réactions d'oxydoréduction, influençant le métabolisme cellulaire. Ses groupes hydroxyle et cétone lui permettent de participer à divers processus biochimiques, ce qui en fait une molécule polyvalente dans les études métaboliques.
Composés similaires :
Acide acétoacétique (acide 3-oxobutanoïque) : Structure similaire, mais sans les groupes hydroxyle.
Acide 2,3-dihydroxybutanoïque : Structure similaire, mais sans le groupe cétone.
Acide 2,3-dioxobutanoïque : Structure similaire, mais avec un groupe cétone supplémentaire.
Unicité : L'acide 2,3-dihydroxy-4-oxobutanoïque est unique en raison de la présence de groupes fonctionnels hydroxyle et cétone, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et biochimiques par rapport à ses analogues.
Applications De Recherche Scientifique
2,3-Dihydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-4-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing cellular metabolism. Its hydroxyl and keto groups allow it to participate in various biochemical processes, making it a versatile molecule in metabolic studies.
Comparaison Avec Des Composés Similaires
Acetoacetic acid (3-Oxobutanoic acid): Similar in structure but lacks the hydroxyl groups.
2,3-Dihydroxybutanoic acid: Similar but lacks the keto group.
2,3-Dioxobutanoic acid: Similar but has an additional keto group.
Uniqueness: 2,3-Dihydroxy-4-oxobutanoic acid is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical and biochemical reactions compared to its analogs.
Propriétés
IUPAC Name |
2,3-dihydroxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPFTOPPKDHQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552916 |
Source


|
| Record name | 2,3-Dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10385-76-9 |
Source


|
| Record name | 2,3-Dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)





![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)




